molecular formula C10H11NO B8368954 (3-Cyano-2,6-dimethylphenyl)methanol

(3-Cyano-2,6-dimethylphenyl)methanol

Cat. No.: B8368954
M. Wt: 161.20 g/mol
InChI Key: QLLUMSWCDGNWHU-UHFFFAOYSA-N
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Description

(3-Cyano-2,6-dimethylphenyl)methanol is a benzyl alcohol derivative featuring a phenyl ring substituted with a cyano group at the 3-position and methyl groups at the 2- and 6-positions. The methanol (-CH2OH) functional group is attached to the aromatic ring, making this compound a versatile intermediate in organic synthesis, particularly for applications in pharmaceuticals, agrochemicals, and materials science. Its structural uniqueness arises from the electron-withdrawing cyano group, which influences reactivity, solubility, and intermolecular interactions compared to other benzyl alcohol derivatives.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3-(hydroxymethyl)-2,4-dimethylbenzonitrile

InChI

InChI=1S/C10H11NO/c1-7-3-4-9(5-11)8(2)10(7)6-12/h3-4,12H,6H2,1-2H3

InChI Key

QLLUMSWCDGNWHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)C)CO

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Based Comparisons

The following table highlights key structural analogs of (3-Cyano-2,6-dimethylphenyl)methanol and their substituent-driven differences:

Compound Name Substituents on Phenyl Ring Functional Group Key Structural Features
This compound 3-CN, 2-CH3, 6-CH3 -CH2OH High polarity due to CN; steric hindrance from CH3
[3-[[4-(2-Cl-phenoxy)-6-phenoxy-triazin-2-yl]amino]phenyl]methanol (9e) Triazine-linked phenoxy/Cl-phenoxy -CH2OH Bulky triazine backbone; Cl introduces electronegativity
Bis(4-chlorophenyl)(methylamino)methanol 4-Cl, 4-Cl, methylamino -CH2OH Chlorine substituents enhance lipophilicity
4-Bromo-2,6-dimethylphenyl isothiocyanate 4-Br, 2-CH3, 6-CH3 -NCS Isothiocyanate group; Br increases molecular weight
3-Methyl-2,6-dinitrophenol 2-NO2, 6-NO2, 3-CH3 -OH Nitro groups confer acidity and reactivity

Key Observations :

  • Electron Effects: The cyano group in this compound enhances polarity and hydrogen-bonding capacity compared to halogenated analogs (e.g., Cl or Br substituents in ). This may improve solubility in polar solvents.
  • Functional Group Diversity: Unlike nitro-phenols (e.g., 3-Methyl-2,6-dinitrophenol ), the methanol group in the target compound offers nucleophilic -OH for esterification or etherification reactions.

Physicochemical Properties

Property This compound (Predicted) [3-...triazin-2-yl]aminophenyl]methanol (9f) Bis(4-chlorophenyl)(methylamino)methanol
Melting Point (°C) 80–85 (estimated) 47–50 Not reported
Rf (Hexane/EtOAc 1:1) ~0.50 0.54 Not applicable
Solubility High in DMSO, moderate in EtOAc Soluble in DMSO, CH2Cl2 Likely high in chloroform

Notes:

  • The cyano group likely raises the melting point compared to 9f due to stronger dipole-dipole interactions.
  • Rf values suggest similar polarity to 9f, supporting the use of analogous chromatography conditions.

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